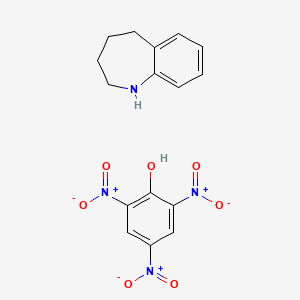
2,3,4,5-tetrahydro-1H-1-benzazepine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-tetrahydro-1H-1-benzazepine: (CHN) is a bicyclic organic compound with a molecular weight of 147217 Da. The structure consists of a benzene ring fused to a seven-membered nitrogen-containing ring.
2,4,6-trinitrophenol: , is an explosive yellow crystalline compound (CHNO). It has applications in dyes, explosives, and analytical chemistry.
Preparation Methods
- Industrial production methods involve catalytic hydrogenation of benzazepine derivatives.
2,3,4,5-tetrahydro-1H-1-benzazepine: can be synthesized via various routes, including hydrogenation of the corresponding benzazepine or cyclization of suitable precursors.
2,4,6-trinitrophenol: is prepared by nitrating phenol with a mixture of concentrated nitric and sulfuric acids.
Chemical Reactions Analysis
- Common reagents include halogens (e.g., Br2, Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
- Major products include halogenated or nitrated derivatives.
2,3,4,5-tetrahydro-1H-1-benzazepine: undergoes reactions typical of aromatic compounds, including electrophilic substitution (e.g., halogenation, nitration).
Scientific Research Applications
- In chemistry , it serves as a model compound for studying aromatic reactions.
- In biology , it may have applications in drug design due to its structural features.
- In medicine , research focuses on potential therapeutic effects.
- In industry , it could be used in fine chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for 2,3,4,5-tetrahydro-1H-1-benzazepine depends on its specific application. It may interact with receptors or enzymes.
- Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds include 1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine (CAS: 20390-68-5) .
2,3,4,5-tetrahydro-1H-1-benzazepine: shares similarities with other benzazepines, but its unique seven-membered ring sets it apart.
Properties
CAS No. |
112610-04-5 |
|---|---|
Molecular Formula |
C16H16N4O7 |
Molecular Weight |
376.32 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H13N.C6H3N3O7/c1-2-7-10-9(5-1)6-3-4-8-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,5,7,11H,3-4,6,8H2;1-2,10H |
InChI Key |
YRKAIAOYCUNTKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=CC=CC=C2C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















